Iron, tris(N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato)-

Description

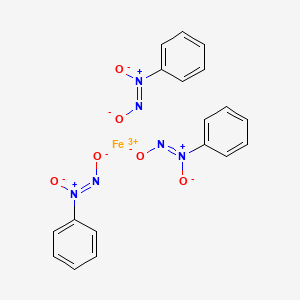

Iron, tris(N-(hydroxy-κO)-N-(nitroso-κO)benzenaminato)- (hereafter referred to as the iron complex) is a coordination compound featuring a central iron ion bound to three bidentate ligands. Each ligand consists of a benzene ring substituted with both hydroxyl (-OH) and nitroso (-NO) groups. The κO notation indicates that the oxygen atoms from these functional groups serve as the donor atoms, forming stable chelate rings with the metal center . These analogs are utilized industrially as polymerization inhibitors, light stabilizers, and photochemical initiators due to their ability to scavenge free radicals .

The iron complex is hypothesized to exhibit similar reactivity, though its distinct metal center may influence redox behavior and stability. For instance, iron’s variable oxidation states could enhance catalytic activity in certain environments compared to aluminum or manganese analogs.

Properties

CAS No. |

14319-01-8 |

|---|---|

Molecular Formula |

C18H15FeN6O6 |

Molecular Weight |

467.2 g/mol |

IUPAC Name |

iron(3+);(Z)-oxido-oxidoimino-phenylazanium |

InChI |

InChI=1S/3C6H6N2O2.Fe/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5,9H;/q;;;+3/p-3/b3*8-7-; |

InChI Key |

CCOJHLAEDKVZQX-LWTKGLMZSA-K |

Isomeric SMILES |

C1=CC=C(C=C1)/[N+](=N/[O-])/[O-].C1=CC=C(C=C1)/[N+](=N/[O-])/[O-].C1=CC=C(C=C1)/[N+](=N/[O-])/[O-].[Fe+3] |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of Iron, tris(N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato) generally involves the stepwise complexation of iron ions with N-(hydroxy)-N-(nitroso)benzenamine ligands under carefully controlled conditions to ensure complete coordination and prevent side reactions. The process typically includes:

- Ligand Preparation: Synthesis or procurement of N-(hydroxy)-N-(nitroso)benzenamine ligands, which contain both hydroxy and nitroso groups capable of bidentate coordination.

- Complexation Reaction: Mixing the iron salt (commonly Fe(II) or Fe(III) salts) with the ligands in an appropriate solvent system, often under inert atmosphere or controlled pH to maintain ligand integrity.

- Reaction Conditions: Temperature, pH, and stoichiometric ratios are optimized to favor the formation of the tris-ligated iron complex.

- Isolation and Purification: The complex is typically isolated as a crystalline solid, often red in color, by filtration, crystallization, or other purification techniques.

Detailed Synthetic Procedure (Representative)

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve iron(III) chloride (FeCl3) in a suitable solvent (e.g., ethanol or methanol). | Ambient temperature; inert atmosphere recommended |

| 2 | Prepare a solution of N-(hydroxy)-N-(nitroso)benzenamine ligand in the same solvent. | Freshly prepared ligand solution to avoid degradation |

| 3 | Slowly add ligand solution to the iron salt solution with stirring to ensure homogeneous mixing. | Maintain molar ratio of 3:1 (ligand:iron) |

| 4 | Adjust pH to mildly acidic or neutral (pH ~5-7) to promote coordination without ligand decomposition. | Use dilute acid or base as needed |

| 5 | Stir the reaction mixture for several hours (typically 2-6 hours) at room temperature or slightly elevated temperature (30-40°C). | Reaction progress monitored by UV-Vis spectroscopy |

| 6 | Isolate the formed complex by filtration or crystallization. Wash with cold solvent to remove unreacted materials. | Dry under vacuum to obtain pure complex |

Characterization to Confirm Synthesis

- UV-Visible Spectroscopy: To observe characteristic absorbance bands confirming iron-ligand coordination.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify ligand environment and confirm the integrity of hydroxy and nitroso groups.

- X-ray Crystallography: To determine the octahedral geometry and exact bonding mode of the ligands around iron.

- Elemental Analysis and Mass Spectrometry: To confirm molecular formula and purity.

Research Outcomes and Analysis of Preparation

Structural and Chemical Stability

- The octahedral coordination geometry formed by three bidentate N-(hydroxy)-N-(nitroso)benzenamine ligands around the iron center provides high stability to the complex.

- The strong coordinate covalent bonds between the iron ion and the oxygen and nitrogen atoms of the ligands maintain structural integrity under ambient conditions.

- The complex is typically isolated as a red crystalline solid, stable at room temperature but prone to decomposition upon heating, yielding ferrous oxide and other degradation products.

Reaction Conditions Impact

- pH control is critical: acidic conditions can protonate ligand sites, inhibiting coordination, whereas alkaline conditions may cause ligand degradation.

- Temperature influences reaction kinetics and complex stability; mild heating can improve reaction rates but excessive heat leads to decomposition.

- Stoichiometric control ensures full complexation; ligand deficiency results in incomplete coordination, while excess ligand may lead to side products.

Comparative Synthesis Insights

| Parameter | Iron, tris(N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato) | Similar Aluminum Complex* |

|---|---|---|

| Metal Center | Iron (Fe) | Aluminum (Al) |

| Ligand Type | N-(hydroxy)-N-(nitroso)benzenamine (bidentate) | Same ligand |

| Coordination Geometry | Octahedral | Octahedral |

| Stability | Stable at room temperature, decomposes on heating | Similar stability profile |

| Applications | Catalysis, biochemical redox reactions | Polymerization catalysts |

*Reference: Aluminum, tris[N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato]

Summary Table of Preparation Parameters and Outcomes

| Aspect | Details |

|---|---|

| Starting Materials | Iron(III) salts (e.g., FeCl3), N-(hydroxy)-N-(nitroso)benzenamine ligand |

| Solvent | Ethanol, methanol, or similar polar solvents |

| Stoichiometry | 3:1 ligand to iron molar ratio |

| Reaction Conditions | Room temperature to 40°C, pH 5-7, inert atmosphere recommended |

| Reaction Time | 2-6 hours |

| Product Form | Red crystalline solid |

| Stability | Stable at ambient conditions; decomposes upon heating |

| Characterization | UV-Vis, NMR, X-ray crystallography, elemental analysis |

Chemical Reactions Analysis

Tris-(N-hydroxy-N-nitrosophenylaminato-o,o’)iron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different iron oxides.

Reduction: It can be reduced to lower oxidation states of iron.

Substitution: The phenylamine groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of Iron, tris(N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato)-

Iron, tris(N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato)-, with the CAS No. 14319-01-8, is an iron-containing compound with the chemical formula $$Fe{(O-N = O)C6H4NHO}3] . This compound, also known as Tris-(N-hydroxy-N-nitrosophenylaminato-o,o’)iron, is characterized by its red crystalline structure and stability at room temperature. It has applications in chemistry, biology, medicine, and industry.

Applications

- Chemistry It can serve as a catalyst in various organic reactions.

- Biology It is studied for its potential role in biological systems, particularly in iron metabolism.

- Medicine There is ongoing research exploring its potential therapeutic applications, including its use in drug delivery systems.

- Industry It is used in the production of certain polymers and as a stabilizer in some industrial processes.

Chemical Reactions

Tris-(N-hydroxy-N-nitrosophenylaminato-o,o’)iron undergoes several chemical reactions:

- Oxidation The compound can be oxidized to form different iron oxides.

- Reduction It can be reduced to lower oxidation states of iron.

- Substitution Under specific conditions, the phenylamine groups can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The specific reaction conditions and reagents used determine the major products formed.

Mechanism of Action

The mechanism of action of Tris-(N-hydroxy-N-nitrosophenylaminato-o,o’)iron involves its interaction with molecular targets such as enzymes and proteins. The compound can donate or accept electrons, facilitating redox reactions. This property is crucial in its role as a catalyst and in biological systems where it may influence iron metabolism pathways .

Comparison with Similar Compounds

Structural Analogs: Metal Complexes with N-Nitroso Ligands

Aluminum tris(N-nitroso-N-phenylhydroxylaminato) (CAS 15305-07-4):

- Applications : Widely used in photopolymerization inhibition and as a stabilizer in resins and coatings .

- Stability : Exhibits thermal stability up to 167–170°C, making it suitable for high-temperature processes .

Manganese bis(N-(hydroxy-κO)-N-(nitroso-κO)benzenaminato) :

- Applications : Functions as a catalyst in organic synthesis and as a raw material for specialty chemicals .

- Reactivity : Manganese’s redox flexibility may confer superior catalytic efficiency compared to aluminum analogs.

Iron Complex (Hypothesized) :

- Expected Properties : Likely shares free-radical scavenging capabilities with aluminum and manganese analogs. Iron’s lower electronegativity compared to aluminum may alter ligand-metal charge transfer, affecting UV absorption spectra and catalytic activity.

Functional Analogs: Non-Metallic N-Nitroso Compounds

N-Nitrosoproline (NPRO) :

- Formation: Generated endogenously from proline and nitrate in humans, with urinary excretion levels proportional to nitrate intake .

- Carcinogenicity: Not directly carcinogenic but serves as a biomarker for endogenous NOC exposure, linked to gastric and esophageal cancers .

Volatile N-Nitrosamines (e.g., NDMA, NPYR) :

- Sources : Found in nitrite-cured meats and beer; average dietary intake ranges 0.5–1.0 µg/day in Western diets .

- Mechanism: Metabolically activated to alkylating agents that form DNA adducts, initiating carcinogenesis .

Non-Volatile N-Nitroso Compounds:

- Reactivity : Include nitrosoureas and nitrosoguanidines, which decompose spontaneously to alkylating agents without metabolic activation .

Comparative Data Table

Mechanistic and Toxicological Insights

- DNA Damage: NOCs like nitrosoureas directly alkylate DNA, causing mutations, while metal-NOC complexes may induce oxidative stress via Fenton-like reactions (iron-specific) .

- Inhibition Strategies: Ascorbic acid and α-tocopherol inhibit endogenous NOC formation by scavenging nitrosating agents . These agents could mitigate risks associated with occupational exposure to metal-NOC complexes.

Biological Activity

Iron, tris(N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato)-, also known as tris(N-hydroxy-N-nitrosophenylaminato-O,O')iron, is a complex iron compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHFeNO

- Molecular Weight : 467.1933 g/mol

- CAS Number : 14319-01-8

- Structure : The compound features iron coordinated with three N-hydroxy-N-nitroso phenyl groups, contributing to its unique reactivity and biological profile.

Biological Activity

The biological activity of iron complexes, particularly those containing nitroso and hydroxy functional groups, is primarily linked to their interactions with biological macromolecules and their potential roles in oxidative stress and carcinogenesis.

1. Oxidative Stress and Antioxidant Activity

Iron complexes can participate in Fenton chemistry, generating reactive oxygen species (ROS). This property is significant in understanding their role in oxidative stress:

- Reactive Oxygen Species Generation : Iron can catalyze the formation of hydroxyl radicals from hydrogen peroxide (HO), leading to cellular damage.

- Antioxidant Potential : Some studies suggest that certain iron complexes can act as antioxidants by scavenging free radicals, although this activity may vary based on the specific ligands attached to the iron atom.

2. Carcinogenic Potential

Research has indicated that nitroso compounds can exhibit carcinogenic properties. The mechanism often involves metabolic activation leading to DNA damage:

- Structure-Activity Relationship : Studies on various N-nitroso compounds have shown that their carcinogenic effects depend on their ability to form DNA adducts upon metabolic activation . The presence of the nitroso group in this compound may contribute to similar pathways of DNA interaction.

- Animal Studies : Research involving animal models has demonstrated that exposure to nitroso compounds can lead to tumor formation, particularly in organs such as the liver and esophagus .

Case Studies

Several case studies have explored the biological implications of iron complexes similar to tris(N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato)-:

- Nitrosamines and Tumor Induction :

-

Siderophore Production :

- Research has shown that certain iron-containing compounds are linked to virulence in pathogens. For instance, siderophores like N,N′,N″-triacetylfusarinine C were found to be produced by virulent strains of fungi under iron-limited conditions . This suggests that iron complexes may play a role in microbial pathogenicity.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Oxidative Stress | Iron complexes can generate ROS through Fenton reactions, potentially leading to cellular damage. |

| Carcinogenicity | Nitroso compounds exhibit carcinogenic potential through metabolic activation resulting in DNA damage. |

| Pathogen Virulence | Iron complexes are involved in siderophore production, impacting microbial virulence under iron-limited conditions. |

Q & A

Q. Can this iron complex act as a catalyst in oxidation reactions?

- Methodological Answer : Test catalytic activity in model reactions (e.g., alkene epoxidation) using tert-butyl hydroperoxide as an oxidant. Monitor reaction progress via GC-MS or ¹H NMR . Compare turnover frequencies with known iron catalysts and analyze post-reaction mixtures for ligand degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.